molecular formula C15H22N2O3 B8138982 tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

Cat. No.: B8138982
M. Wt: 278.35 g/mol
InChI Key: JDHMZNDHJRIDSH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and a dihydropyridoazepine ring system

Preparation Methods

The synthesis of tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridoazepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of an acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar ester group but a different ring structure, leading to different chemical properties and applications.

    tert-Butyl 4-(hydroxymethyl)cyclohexane-1-carboxylate: This compound also contains a hydroxymethyl group and a tert-butyl ester but lacks the nitrogen-containing ring, resulting in different reactivity and uses.

The uniqueness of this compound lies in its combination of functional groups and ring structure, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-5,6,7,9-tetrahydropyrido[3,4-c]azepine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-6-4-5-13-11(9-17)7-16-8-12(13)10-18/h7-8,18H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMZNDHJRIDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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